molecular formula C23H23NO3 B4931180 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole

9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole

Cat. No.: B4931180
M. Wt: 361.4 g/mol
InChI Key: ATUBKUPPZCUZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities

Properties

IUPAC Name

9-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-25-18-7-6-8-19(17-18)27-16-15-26-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUBKUPPZCUZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole typically involves the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in a monoglyme solvent . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to exert their effects through various mechanisms, including:

Comparison with Similar Compounds

Similar compounds to 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole include other carbazole derivatives and indole derivatives. Some examples are:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and pharmacological properties compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.